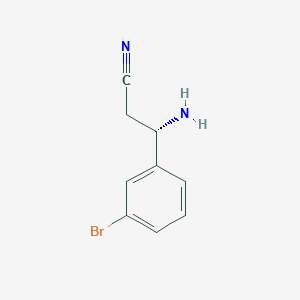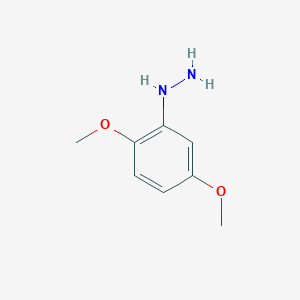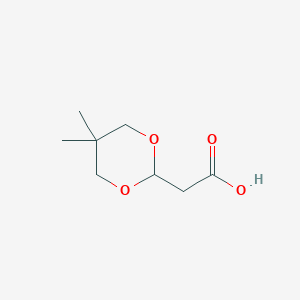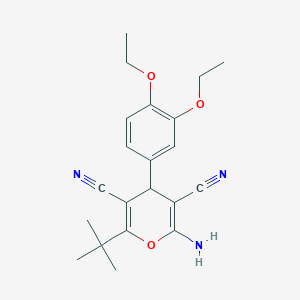
2-amino-6-tert-butyl-4-(3,4-diethoxyphenyl)-4H-pyran-3,5-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-6-tert-butyl-4-(3,4-diethoxyphenyl)-4H-pyran-3,5-dicarbonitrile is a complex organic compound with a unique structure that includes a pyran ring, amino group, tert-butyl group, and diethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-tert-butyl-4-(3,4-diethoxyphenyl)-4H-pyran-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors such as aldehydes and ketones.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the Tert-Butyl Group: The tert-butyl group can be added through alkylation reactions using tert-butyl halides.
Incorporation of the Diethoxyphenyl Group: The diethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-amino-6-tert-butyl-4-(3,4-diethoxyphenyl)-4H-pyran-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
2-amino-6-tert-butyl-4-(3,4-diethoxyphenyl)-4H-pyran-3,5-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: The compound may be studied for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: It can be utilized in various industrial processes, including catalysis and synthesis of other complex molecules.
作用机制
The mechanism of action of 2-amino-6-tert-butyl-4-(3,4-diethoxyphenyl)-4H-pyran-3,5-dicarbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- 2-amino-6-tert-butyl-4-(3,4-dimethoxyphenyl)-4H-pyran-3,5-dicarbonitrile
- 2-amino-6-tert-butyl-4-(3,4-dihydroxyphenyl)-4H-pyran-3,5-dicarbonitrile
- 2-amino-6-tert-butyl-4-(3,4-dichlorophenyl)-4H-pyran-3,5-dicarbonitrile
Uniqueness
2-amino-6-tert-butyl-4-(3,4-diethoxyphenyl)-4H-pyran-3,5-dicarbonitrile is unique due to the presence of the diethoxyphenyl group, which imparts specific chemical and physical properties. This structural feature may influence its reactivity, solubility, and interactions with other molecules, making it distinct from similar compounds.
属性
分子式 |
C21H25N3O3 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC 名称 |
2-amino-6-tert-butyl-4-(3,4-diethoxyphenyl)-4H-pyran-3,5-dicarbonitrile |
InChI |
InChI=1S/C21H25N3O3/c1-6-25-16-9-8-13(10-17(16)26-7-2)18-14(11-22)19(21(3,4)5)27-20(24)15(18)12-23/h8-10,18H,6-7,24H2,1-5H3 |
InChI 键 |
QMSJQPDJILEWOY-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(OC(=C2C#N)N)C(C)(C)C)C#N)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,6-Dimethyl-2-propyl-1H-benzo[d]imidazole](/img/structure/B12443767.png)
![4-chloro-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenol](/img/structure/B12443772.png)

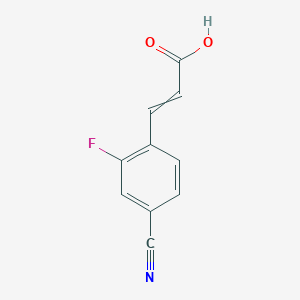
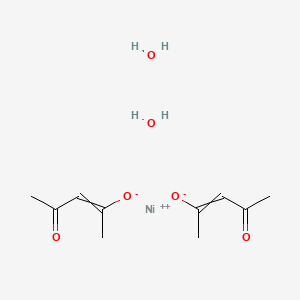
![2-Methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride hydrate](/img/structure/B12443798.png)
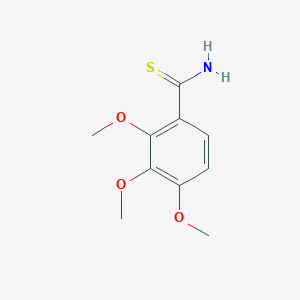
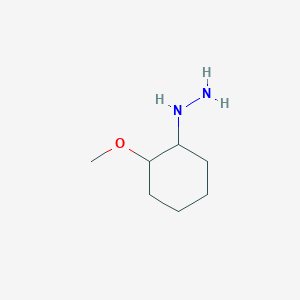
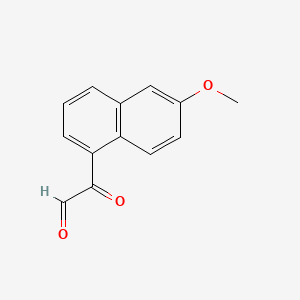
![(2Z)-N-(4-chlorophenyl)-2-[(4-iodophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12443811.png)
